molecular formula C14H23Cl2NO B4892397 N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride

N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride

Cat. No. B4892397
M. Wt: 292.2 g/mol
InChI Key: CZBKOOAPHXYVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride, also known as Pindolol, is a non-selective beta-blocker drug that is commonly used to treat high blood pressure, angina, and heart failure. It was first synthesized in the 1960s and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate and blood pressure. By blocking these receptors, N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride reduces the effects of the hormone adrenaline and other stress hormones on the body. This leads to a decrease in heart rate and blood pressure, which can be beneficial in treating high blood pressure and other cardiovascular conditions.
Biochemical and Physiological Effects
N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, decrease blood pressure, and improve glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been shown to have anxiolytic and antidepressant effects, although the mechanisms behind these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its well-established mechanism of action. Because it has been extensively studied, researchers can be confident in its effects and use it as a reliable tool for studying beta-adrenergic receptors. However, one limitation of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride is that it is a non-selective beta-blocker, meaning that it blocks all beta-adrenergic receptors in the body. This can make it difficult to study the specific effects of individual receptor subtypes.

Future Directions

There are several potential future directions for research on N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its use in treating psychiatric disorders, such as anxiety and depression. Researchers are also investigating the potential use of N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride in combination with other drugs for the treatment of various cardiovascular conditions. Additionally, there is ongoing research into the development of more selective beta-blockers that can target specific receptor subtypes in the body.

Synthesis Methods

N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride can be synthesized through a multistep process starting with 2-chloro-5-methylphenol and propylene oxide. The resulting intermediate is then reacted with n-butylamine to form N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has been widely used in scientific research for its ability to block beta-adrenergic receptors. It has been used to study the effects of beta-blockers on various physiological processes, including heart rate, blood pressure, and glucose metabolism. N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride has also been investigated for its potential use in treating psychiatric disorders, such as anxiety and depression.

properties

IUPAC Name

N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.ClH/c1-3-4-8-16-9-5-10-17-14-11-12(2)6-7-13(14)15;/h6-7,11,16H,3-5,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBKOOAPHXYVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=C(C=CC(=C1)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-chloro-5-methylphenoxy)propyl]butan-1-amine;hydrochloride

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